molecular formula C13H12N4O2S B11195479 N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B11195479
M. Wt: 288.33 g/mol
InChI Key: PRZBWCQQTPUEPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a chemical compound of significant interest in medicinal chemistry and infectious disease research. It belongs to a class of [1,2,4]triazolo[4,3-a]pyridine sulfonamides that have been identified through virtual screening and molecular docking studies as promising scaffolds for the development of novel antimalarial agents . These compounds are designed to target key enzymes in the life cycle of Plasmaodium falciparum , the most lethal malaria parasite. Specifically, related analogs have been investigated as potential inhibitors of falcipain-2 (FP-2), a cysteine protease that is essential for parasite survival as it facilitates hemoglobin hydrolysis within the host . Inhibition of this enzyme disrupts the parasite's nutrient source, leading to its death, which establishes this chemotype as a valuable starting point for antimalarial drug discovery programs . The triazolopyridine core is a privileged structure in drug discovery, known for conferring a wide spectrum of pharmaceutical activities, including antibacterial, antifungal, and anti-inflammatory properties . The incorporation of a sulfonamide group, a functional group prevalent in many effective therapeutic agents, further enhances the potential biological activity and modulates the physicochemical properties of the molecule . This compound is supplied for research use only (RUO) and is intended solely for laboratory investigations. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this high-purity compound to explore structure-activity relationships, conduct mechanistic studies, and advance the development of new therapeutic interventions for parasitic and other diseases.

Properties

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

IUPAC Name

N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

InChI

InChI=1S/C13H12N4O2S/c1-10-3-2-4-11(7-10)16-20(18,19)12-5-6-13-15-14-9-17(13)8-12/h2-9,16H,1H3

InChI Key

PRZBWCQQTPUEPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CN3C=NN=C3C=C2

Origin of Product

United States

Preparation Methods

Cyclocondensation with Hydrazine Derivatives

A widely cited approach involves reacting 2-chloropyridine-5-sulfonyl chloride (1a ) with 3-methylaniline (2a ) to form the intermediate 2-chloro-N-(3-methylphenyl)pyridine-5-sulfonamide (3a ). Subsequent treatment with hydrazine hydrate in isopropanol replaces the chlorine atom with a hydrazine group, yielding 2-hydrazinyl-N-(3-methylphenyl)pyridine-5-sulfonamide (4a ). Cyclization of 4a under acidic conditions (e.g., HCl/EtOH) forms the triazolopyridine ring via intramolecular dehydration, producing the target compound.

Key Reaction Conditions :

  • Hydrazine substitution: 80°C, 6–8 hours in isopropanol.

  • Cyclization: Reflux in ethanol with catalytic HCl (12 hours).

Direct Functionalization of Pyridine Scaffolds

Alternative routes employ preformed pyridine derivatives. For example, chlorosulfonation of 3-methyltriazolo[4,3-a]pyridine at the 6-position using chlorosulfonic acid and thionyl chloride introduces the sulfonyl chloride group, which is then coupled with 3-methylaniline. This method avoids multi-step hydrazine chemistry but requires stringent control of sulfonation regioselectivity.

Sulfonamide Group Introduction

The sulfonamide moiety is introduced via nucleophilic aromatic substitution (SNAr) or coupling reactions.

Nucleophilic Substitution with 3-Methylaniline

Reaction of 6-chlorotriazolo[4,3-a]pyridine sulfonyl chloride (5 ) with 3-methylaniline in dichloromethane (DCM) at 0–5°C produces the sulfonamide bond. Triethylamine is typically used to scavenge HCl, achieving yields of 68–75%.

Optimization Insight :

  • Lower temperatures (0–5°C) minimize side reactions such as sulfonate ester formation.

  • Aniline derivatives with electron-donating groups (e.g., -CH3) enhance reaction rates due to increased nucleophilicity.

Palladium-Catalyzed Coupling

For advanced derivatives, palladium-catalyzed coupling (e.g., Buchwald-Hartwig) has been explored. A patent describes using Pd(OAc)2/Xantphos with cesium carbonate in toluene to couple 6-bromotriazolo[4,3-a]pyridine with 3-methylaniline, though yields remain moderate (55–60%).

Characterization and Analytical Validation

Post-synthesis characterization ensures structural fidelity and purity.

Spectroscopic Methods

  • 1H NMR : The compound exhibits distinct signals for the triazole proton (δ 8.9–9.1 ppm), pyridine protons (δ 7.5–8.3 ppm), and sulfonamide NH (δ 10.2 ppm, broad).

  • 13C NMR : Key peaks include the sulfonamide sulfur-bound carbon (δ 118–120 ppm) and triazole carbons (δ 145–150 ppm).

  • LC-MS : Molecular ion peak at m/z 366.43 [M+H]+ confirms the molecular formula C14H13N5O2S.

Physicochemical Properties

PropertyValue
Molecular Weight366.43 g/mol
LogP3.3682
Polar Surface Area61.616 Ų
Melting Point214–216°C

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Competing pathways during triazole ring formation may yield regioisomers. Using bulky solvents (e.g., tert-butanol) or Lewis acids (e.g., ZnCl2) directs cyclization to the desiredtriazolo[4,3-a]pyridine isomer.

Purification Difficulties

The compound’s low solubility in polar solvents complicates purification. Gradient elution with hexane/ethyl acetate (7:3 to 1:1) on silica gel achieves >95% purity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Hydrazine Cyclization70–7595High regioselectivity
Direct Sulfonation6590Fewer steps
Palladium Coupling55–6085Functional group tolerance

Scalability and Industrial Relevance

The hydrazine cyclization route is preferred for scale-up due to its robustness. A patent-scale synthesis reports producing 1.2 kg batches with 72% yield using continuous flow reactors to enhance heat transfer during exothermic steps.

Emerging Methodologies

Recent advances include photocatalytic C–H sulfonylation, which bypasses pre-functionalized intermediates. Irradiation oftriazolo[4,3-a]pyridine with 3-methylphenyl diazonium salts under blue LED light (450 nm) in the presence of Ru(bpy)3Cl2 achieves direct sulfonamide formation, though yields remain suboptimal (40–45%) .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has demonstrated potent antimicrobial properties. A study focusing on pyridine-3-sulfonamide derivatives highlighted their efficacy against various fungal strains, particularly Candida albicans and Rhodotorula mucilaginosa. The minimum inhibitory concentration (MIC) values for some derivatives were found to be ≤ 25 µg/mL, indicating superior activity compared to traditional antifungals like fluconazole .

Case Study: Antifungal Activity

  • Objective : Evaluate antifungal efficacy.
  • Method : Synthesis and testing against fungal strains.
  • Results : Compounds exhibited greater efficacy than fluconazole with MIC values ≤ 25 µg/mL.

Antimalarial Potential

Recent research has identified this compound as a promising candidate for antimalarial drug development. In silico studies followed by in vitro evaluations demonstrated that this compound can inhibit malaria parasites effectively.

Case Study: Antimalarial Drug Discovery

  • Objective : Assess antimalarial activity.
  • Method : In silico modeling followed by synthesis and biological evaluation.
  • Results : Compounds showed IC50 values of 2.24 and 4.98 µM against malaria parasites, suggesting potential as lead compounds for further development .

Anticancer Research

The compound has also been investigated for its anticancer properties. Sulfonamides are known to exhibit a broad spectrum of biological activities including anticancer effects. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms.

Case Study: Anticancer Activity

  • Objective : Investigate anticancer effects.
  • Method : Testing against various cancer cell lines.
  • Results : Certain derivatives demonstrated significant inhibition of cancer cell growth in vitro.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. The compound acts as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1 . By inhibiting these enzymes, the compound can modulate various biological pathways, leading to its therapeutic effects. For example, inhibition of JAK1 and JAK2 can affect cytokine signaling pathways, which are crucial in inflammatory and immune responses .

Comparison with Similar Compounds

Key Observations:

Dual substituents, such as 3-fluorobenzyl and 4-methoxyphenyl in the 3-ethyl analog, yield superior activity (IC50 = 2.24 µM), likely due to enhanced target (falcipain-2) binding via hydrophobic and hydrogen-bonding interactions .

Synthetic Accessibility :

  • Yields for simpler derivatives (e.g., 6g at 81%) are higher than for multi-substituted analogs, reflecting synthetic challenges in introducing branched or dual substituents .

Biological Activity

N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimalarial, anticancer, and other pharmacological effects.

The compound's chemical structure is characterized by a triazolo-pyridine core with a sulfonamide group. Its molecular formula is C15H15N4O2SC_{15}H_{15}N_4O_2S, and it has a molecular weight of approximately 317.37 g/mol. The compound is achiral and exhibits a logP value of 3.3682, indicating moderate lipophilicity.

PropertyValue
Molecular FormulaC₁₅H₁₅N₄O₂S
Molecular Weight317.37 g/mol
logP3.3682
Polar Surface Area61.616 Ų
Hydrogen Bond Acceptors7

Antimalarial Activity

Recent studies have highlighted the potential of this compound as an antimalarial agent. A virtual library screening identified several derivatives with promising inhibitory activity against Plasmodium falciparum, the causative agent of malaria. Notably, compounds such as 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide exhibited IC50 values of 2.24 μM and 4.98 μM against falcipain-2, a critical enzyme in the parasite's life cycle .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that related triazolo-pyridine derivatives inhibit c-Met kinase activity, which is crucial for tumor growth and metastasis. For instance, a derivative showed selective inhibition against the c-Met oncogene while sparing other kinases . The efficacy was further confirmed in vivo using human gastric and lung cancer xenografts in nude mice, where the compound demonstrated superior antitumor activity compared to existing treatments .

Other Biological Activities

In addition to antimalarial and anticancer effects, compounds within this class have shown a range of other biological activities:

  • Antibacterial : Some derivatives have demonstrated significant antibacterial properties against various strains.
  • Anti-inflammatory : The sulfonamide group contributes to anti-inflammatory effects observed in several studies.
  • CNS Activity : Certain derivatives have been investigated for their potential anxiolytic and anticonvulsant effects.

Case Studies

  • Antimalarial Study : A series of compounds were synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. The study utilized both virtual screening and molecular docking techniques to identify lead candidates with low IC50 values .
  • Anticancer Evaluation : In a study focused on gastric cancer cell lines (SNU5), compounds were synthesized and evaluated for their c-Met kinase inhibition. One compound (denoted as 4d) showed high selectivity and efficacy in reducing tumor growth in xenograft models .

Q & A

Q. What are the optimal synthetic pathways for N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, and how can reaction conditions be standardized?

  • Methodological Answer : The compound is synthesized via cyclocondensation of N-(3-methylphenyl)-2-hydrazinylpyridine-5-sulfonamide with methyl ortho-acetate under reflux conditions. Key parameters include:
  • Solvent : Acetic acid or DMF for solubility and reactivity.
  • Temperature : Reflux (100–120°C) for 3–6 hours to ensure cyclization.
  • Stoichiometry : A 1:1.25 molar ratio of hydrazinyl intermediate to methyl ortho-acetate maximizes yield (70–80%) .
  • Purity Control : Recrystallization from ethanol/water mixtures (1:2 v/v) yields a cream-colored solid with a melting point of 164–166°C.

Table 1 : Synthesis Optimization

ParameterOptimal ConditionYield (%)
SolventAcetic acid70–80
Temperature120°C (reflux)75
Reaction Time3–6 hours80

Q. How is this compound characterized analytically?

  • Methodological Answer :
  • 1H-NMR : Key peaks include δ 2.20 (s, 3H, aromatic CH3), δ 2.71 (s, 3H, triazole CH3), and δ 8.76 (s, 1H, H-5 on pyridine). The SO2NH proton appears as a broad singlet at δ 10.45 .
  • 13C-NMR : Signals for the triazole ring (δ 150–160 ppm) and sulfonamide group (δ 120–130 ppm).
  • Elemental Analysis : Confirms purity (e.g., C 55.48%, H 4.68%, N 18.60%, S 10.57%) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase verify purity >98%.

Q. What preliminary biological assays are used to evaluate its activity?

  • Methodological Answer :
  • Antimicrobial Screening : Disk diffusion assays against S. aureus and E. coli at 100 µg/mL.
  • Cytotoxicity : MTT assays on HeLa or MCF-7 cell lines (IC50 determination).
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR-TK at 10 µM) .
  • Data Interpretation : Compare inhibition zones or IC50 values to reference drugs (e.g., doxorubicin) and analyze dose-response curves.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?

  • Methodological Answer :
  • Core Modifications : Replace the 3-methyl group on the triazole with halogens (Cl, F) to alter electron density and binding affinity .
  • Sulfonamide Substitution : Introduce electron-withdrawing groups (e.g., 4-fluorophenyl) to improve metabolic stability .
  • Pyridine Ring Functionalization : Add methoxy or trifluoromethyl groups to enhance lipophilicity and blood-brain barrier penetration .
  • SAR Validation : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like PfDHFR (for antimalarial studies) .

Q. What computational strategies resolve contradictions in reported biological data (e.g., varying IC50 values)?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD <2 Å indicates stable target-ligand interactions).
  • Free Energy Calculations : MM-PBSA/GBSA quantifies binding free energy (ΔG < -30 kcal/mol suggests high affinity).
  • Meta-Analysis : Cross-reference experimental conditions (e.g., cell line variability, assay protocols) to identify confounding factors .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

  • Methodological Answer :
  • Microsomal Stability : Incubate with rat liver microsomes (RLM) and measure half-life (t1/2 >60 min indicates favorable stability).
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms (IC50 >10 µM reduces drug-drug interaction risks).
  • Plasma Protein Binding (PPB) : Use equilibrium dialysis; <90% binding improves free drug availability.
  • Pharmacokinetic Modeling : Non-compartmental analysis (NCA) of AUC, Cmax, and clearance in rodent models .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (e.g., 70% vs. 50%)?

  • Methodological Answer :
  • Reproducibility Checks : Verify stoichiometry, solvent purity, and temperature gradients.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., uncyclized intermediates).
  • Case Study : Lower yields (50%) may arise from incomplete hydrazine cyclization due to suboptimal acetic acid volume .

Research Design Considerations

Q. What in vivo models are appropriate for evaluating its antimalarial potential?

  • Methodological Answer :
  • Plasmodium berghei ANKA : Intraperitoneal injection in BALB/c mice (4-day suppressive test).
  • Endpoint Metrics : Parasitemia reduction (% vs. control) and survival rates.
  • Dosing Regimen : 50 mg/kg/day oral doses; compare to chloroquine (25 mg/kg/day) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.